molecular formula C15H21NO B5598290 1-(3,4-dimethylbenzoyl)azepane

1-(3,4-dimethylbenzoyl)azepane

Cat. No.: B5598290
M. Wt: 231.33 g/mol
InChI Key: YAKHICJPNCULHD-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylbenzoyl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzoyl group substituted with two methyl groups at the 3 and 4 positions, attached to an azepane ring. Azepane derivatives are known for their diverse applications in synthetic chemistry, biology, and medicine due to their unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylbenzoyl)azepane can be achieved through various synthetic routes. One common method involves the acylation of azepane with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylbenzoyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoyl group to a hydroxyl group.

    Substitution: The azepane ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

1-(3,4-Dimethylbenzoyl)azepane has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its use as an analgesic, anti-inflammatory, or anticancer agent.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylbenzoyl)azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biological processes. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Azepane: The parent compound of 1-(3,4-dimethylbenzoyl)azepane, known for its use in the synthesis of various pharmaceuticals and agrochemicals.

    Oxepane: A seven-membered ring containing an oxygen atom, used in the synthesis of bioactive compounds.

Uniqueness

This compound is unique due to the presence of the 3,4-dimethylbenzoyl group, which imparts specific chemical and biological properties. This structural modification can enhance the compound’s stability, reactivity, and potential bioactivity compared to other azepane derivatives.

Properties

IUPAC Name

azepan-1-yl-(3,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-12-7-8-14(11-13(12)2)15(17)16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKHICJPNCULHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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